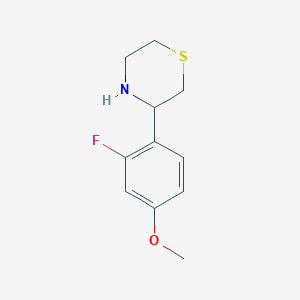

3-(2-Fluoro-4-methoxyphenyl)thiomorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNOS/c1-14-8-2-3-9(10(12)6-8)11-7-15-5-4-13-11/h2-3,6,11,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITWLKVEPQKCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CSCCN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Fluoro 4 Methoxyphenyl Thiomorpholine and Its Analogues

Retrosynthetic Analysis of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. ias.ac.inamazonaws.comyoutube.com This process helps identify logical bond disconnections and strategic synthetic pathways.

Disconnection Strategies for the Thiomorpholine (B91149) Ring

The thiomorpholine ring is a six-membered heterocycle containing both a sulfur and a nitrogen atom. Logical disconnections for this ring system typically target the C-S and C-N bonds, as these represent common bond-forming reactions in synthetic chemistry. amazonaws.com

Several disconnection strategies can be proposed for the 3-arylthiomorpholine scaffold:

C-S/C-N Disconnection: A primary approach involves disconnecting the bonds adjacent to the heteroatoms. This leads to precursors such as a substituted 2-aminoethanethiol and a two-carbon electrophile. For a 3-substituted thiomorpholine, this could involve the reaction of an appropriately substituted aziridine (B145994) with a thiol or the cyclization of a halo-amino-thiol precursor.

Aryl-C3 Disconnection: Another key disconnection is breaking the bond between the aromatic ring and the C3 position of the thiomorpholine ring. This simplifies the synthesis into two main parts: the synthesis of an unsubstituted or pre-functionalized thiomorpholine and the subsequent arylation, or the synthesis of an aryl-containing precursor that can be cyclized to form the final product.

These strategies suggest that the target molecule can be constructed from simpler building blocks, guiding the design of a practical synthetic route. jchemrev.comnumberanalytics.com

Approaches for Incorporating the 2-Fluoro-4-methoxyphenyl Moiety

The introduction of the specific 2-fluoro-4-methoxyphenyl group is a critical step that dictates the choice of starting materials and reaction pathways. There are several established methods for forming aryl-carbon bonds.

Nucleophilic Aromatic Substitution (SNAr): This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups. nih.govmasterorganicchemistry.comlibretexts.org A precursor like 1,2-difluoro-4-methoxybenzene could react with a thiomorpholine-derived nucleophile. The high electronegativity of the fluorine atoms activates the ring, making it susceptible to nucleophilic attack. masterorganicchemistry.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming C-C bonds. This strategy would involve reacting a thiomorpholine derivative containing a suitable functional group (e.g., a boronic acid or a halide) with a corresponding 2-fluoro-4-methoxyphenyl partner. For example, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a known intermediate used in such coupling reactions to synthesize complex molecules. ontosight.aigoogle.comgoogle.comchemicalbook.com

Building from a Precursor: An alternative strategy is to start with a molecule that already contains the 2-fluoro-4-methoxyphenyl group, such as 2-fluoro-4-methoxybenzaldehyde. This aldehyde can be converted into a key intermediate, for instance, an epoxide or a dihaloalkane, which can then undergo cyclization with a sulfur and nitrogen source (e.g., thioacetamide (B46855) or a protected aminothiol) to form the thiomorpholine ring.

Pioneering Synthetic Routes for the Thiomorpholine Core Structure

While specific synthetic details for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine are not widely published, the synthesis of the parent thiomorpholine ring is well-documented. These methods provide a foundational toolkit that can be adapted for substituted analogues. jchemrev.comjchemrev.comresearchgate.net

Photochemical Thiol-Ene/Cyclization Sequences in Thiomorpholine Synthesis

A modern and efficient approach for synthesizing thiomorpholine utilizes a photochemical thiol-ene reaction in a continuous flow system. acs.orgacs.orgnih.govresearchgate.net This method is noted for its time and atom economy. acs.org The key step is the reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, which are both low-cost, bulk starting materials. acs.orgresearchgate.net

The reaction is initiated by UV irradiation in the presence of a photocatalyst, such as 9-fluorenone. acs.orgacs.orgnih.gov This process generates a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, also known as a half-mustard, in quantitative yield. acs.orgnih.govresearchgate.net The use of a continuous flow setup allows for the safe handling of hazardous intermediates and precise control over reaction conditions. researchgate.net This photochemical step is then directly coupled with a cyclization step. acs.orgacs.orgchemrxiv.org

Table 1: Conditions for Photochemical Thiol-Ene Reaction acs.orgnih.gov

Base-Mediated Cyclization Techniques for Thiomorpholine Formation

The final step in many thiomorpholine syntheses, including the photochemical route, is a base-mediated intramolecular cyclization. acs.orgacs.orgnih.govchemrxiv.org After the formation of the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, a base is added to promote the ring-closing reaction, which yields thiomorpholine. acs.org

Table 2: Base Screening for Thiomorpholine Cyclization acs.orgnih.gov

Advanced Synthetic Approaches to 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine

Modern organic synthesis provides a robust toolbox for the construction of complex heterocyclic molecules like 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine. Key advanced methodologies include stereoselective strategies to control chirality, powerful cross-coupling reactions to install the aryl substituent, and high-throughput methods like multicomponent and flow chemistry for efficient synthesis.

The synthesis of enantiomerically pure compounds is critical in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. For a molecule like 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, the carbon at the 3-position is a chiral center.

One effective strategy for achieving stereoselectivity is through solid-phase synthesis starting from chiral building blocks. For instance, a polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives has been developed using immobilized Fmoc-Cys(Trt)-OH (a protected form of the amino acid cysteine) as the chiral starting material. nih.govacs.org In this approach, after N-alkylation and N-sulfonylation/acylation on the solid support, the final product is cleaved from the resin. The inclusion of a reducing agent like triethylsilane (TES) in the cleavage cocktail can lead to the stereoselective formation of the saturated thiomorpholine ring, controlling the configuration of the newly formed stereocenter. nih.govacs.orgresearchgate.net

Another powerful method involves the catalytic intramolecular hydrothiolation of a precursor containing a dehydroamino acid and a cysteine residue. acs.org This reaction, catalyzed by an acid such as dithiophosphoric acid, can form the six-membered thiomorpholine ring with a high degree of stereocontrol, a strategy successfully employed in the total synthesis of sactipeptide natural products like enteropeptin A. acs.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, making them ideal for attaching the 2-fluoro-4-methoxyphenyl group to the 3-position of the thiomorpholine ring. rsc.org The Suzuki-Miyaura coupling is a particularly prominent example, valued for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov

A hypothetical, yet highly feasible, Suzuki-Miyaura reaction for this purpose would involve the coupling of a 3-halothiomorpholine derivative (e.g., 3-bromothiomorpholine, protected at the nitrogen) with (2-fluoro-4-methoxyphenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial for reaction efficiency, with bulky, electron-rich phosphines like SPhos (dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane) often providing excellent results with low catalyst loadings. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling

| Component | Example | Typical Loading/Amount | Reference |

|---|---|---|---|

| Palladium Precatalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.25–1 mol% | nih.gov |

| Ligand | SPhos | 0.5–2 mol% | nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | ~2 equivalents | nih.gov |

| Boron Reagent | Arylboronic Acid | ~1.3 equivalents | nih.gov |

| Solvent | Toluene | - | nih.gov |

This methodology provides a direct and modular route to introduce the desired aryl group, allowing for the synthesis of a wide array of 3-arylthiomorpholine analogues by simply varying the boronic acid coupling partner. researchgate.netnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally complex molecules.

While a specific MCR for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine is not documented, the thiomorpholine scaffold is amenable to MCR-based synthesis. For example, ring-forming MCRs are known for synthesizing related sulfur heterocycles like thiophenes. nih.gov A hypothetical MCR to construct a substituted thiomorpholine could involve the reaction of an amino-thiol (like cysteine or a derivative), an aldehyde (such as 2-fluoro-4-methoxybenzaldehyde), and a third component that facilitates the ring closure, potentially an isocyanide in an Ugi-type reaction followed by a cyclization step. rug.nl The power of MCRs lies in their potential for diversity-oriented synthesis, enabling the creation of numerous analogues for structure-activity relationship studies.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages in safety, scalability, and process control over traditional batch methods. The synthesis of the parent thiomorpholine scaffold has been successfully adapted to a two-step telescoped flow process. nih.govnih.govchemrxiv.org

This process typically involves:

A Photochemical Thiol-Ene Reaction : Cysteamine hydrochloride reacts with an alkene building block in the first stage. nih.gov This reaction can be performed under highly concentrated conditions (e.g., 4 M) using a photocatalyst, such as 9-fluorenone, to generate a key half-mustard intermediate in quantitative yield. nih.govnih.govacs.org

Base-Mediated Cyclization : The intermediate from the first step is then mixed with a base (e.g., diisopropylethylamine - DIPEA) and heated in a second reactor to induce cyclization, forming the thiomorpholine ring. nih.govacs.org

This telescoped approach, where the output of the first reactor flows directly into the second without isolation of the intermediate, is highly efficient and robust. researchgate.net The small reactor volumes inherent to flow chemistry enhance safety, which is particularly important when dealing with potentially hazardous intermediates. researchgate.net This methodology has been demonstrated to be scalable and time-efficient, making it highly attractive for the large-scale production of thiomorpholine and its derivatives. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine

Optimizing reaction conditions is a critical step in developing any synthetic route to maximize yield, purity, and efficiency while minimizing costs and waste. Key parameters that require careful tuning include the choice of solvent and the reaction temperature.

The choice of solvent can profoundly impact a reaction's outcome by influencing reactant solubility, reaction rates, and even the reaction pathway itself. In the synthesis of thiomorpholine analogues, particularly in the context of flow chemistry, solvent selection is crucial. For the photochemical thiol-ene reaction using cysteamine, methanol (B129727) was identified as the solvent of choice due to the poor solubility of the starting material in other common organic solvents like acetonitrile (B52724) (MeCN), tetrahydrofuran (B95107) (THF), toluene, and dichloromethane (B109758) (DCM). acs.orgresearchgate.net

Temperature is another critical variable. For the base-mediated cyclization step in thiomorpholine synthesis, studies have shown that higher temperatures significantly accelerate the reaction. nih.govacs.org For instance, complete conversion of the intermediate to thiomorpholine was achieved in just 5 minutes at 100 °C. nih.govacs.org Operating at temperatures above the solvent's atmospheric boiling point is readily achievable in flow reactors by using a back-pressure regulator (BPR). acs.org However, temperature effects can be complex; in one optimization study of the photochemical step, lowering the temperature from 20 °C to 6 °C resulted in a sharp decrease in yield from over 50% to just 18%. researchgate.net

Table 2: Effect of Reaction Parameters on Thiomorpholine Synthesis

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent (Thiol-Ene Step) | Methanol vs. MeCN, THF, Toluene, DCM | Methanol is the solvent of choice due to better solubility of cysteamine. | acs.org |

| Temperature (Cyclization) | 100 °C | Rapid reaction, full conversion in 5 minutes. | nih.gov |

| Temperature (Photochemical Step) | Lowering from 20 °C to 6 °C | Yield dropped significantly from ~55% to 18%. | researchgate.net |

| Base (Cyclization) | Et₃N, DIPEA, DBU | All were effective, but DIPEA was chosen for flow protocol to avoid precipitation issues seen with Et₃N. | nih.gov |

These examples underscore the importance of systematic screening of both solvent and temperature to identify the optimal conditions for the synthesis of a specific target like 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine.

Catalyst Selection and Loading

Catalyst Selection:

Transition metal catalysts, particularly those based on palladium and rhodium, are prominent in C-H activation and cross-coupling reactions.

Palladium Catalysts: Palladium complexes are widely used for the α-arylation of carbonyl compounds and related substrates. rsc.orgnih.gov For the synthesis of a 3-arylthiomorpholine, a plausible approach involves the use of a thiomorpholin-3-one (B1266464) precursor. The palladium catalyst, in conjunction with a suitable ligand, would facilitate the coupling of the enolate of the thiomorpholin-3-one with an appropriate aryl halide, such as 2-fluoro-4-methoxybromobenzene. The choice of ligand is crucial; sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have shown to be effective in promoting such couplings. nih.gov

Rhodium Catalysts: Rhodium complexes have emerged as powerful catalysts for the direct arylation of heterocycles via C-H bond functionalization. nih.govnih.gov These catalysts can potentially enable the direct coupling of a thiomorpholine derivative with an arylating agent. The mechanism often involves the formation of an N-heterocyclic carbene complex as an intermediate. nih.gov

Catalyst Loading:

The amount of catalyst used, or catalyst loading, is a critical factor that influences not only the reaction rate and yield but also the cost-effectiveness of the synthesis, especially on an industrial scale. Generally, catalyst loading is expressed in mole percent (mol %) relative to the limiting reagent.

For palladium-catalyzed α-arylation reactions, catalyst loadings can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. Typical loadings can range from as low as 0.5 mol % to 5 mol %. nih.gov Lowering the catalyst loading is often a key objective in process development to reduce costs and minimize metal contamination in the final product.

In rhodium-catalyzed C-H activation, catalyst loadings are also typically in the range of 1-5 mol %. The specific loading will depend on the nature of the heterocyclic substrate and the arylating partner.

Table 1: Comparison of Potential Catalytic Systems for the Synthesis of 3-Arylthiomorpholines

| Catalyst System | Typical Ligands | Typical Loading (mol %) | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Palladium(0) or Palladium(II) | Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs) | 0.5 - 5 | Well-established for α-arylation of carbonyls, broad substrate scope. | Requires a pre-functionalized thiomorpholine (e.g., thiomorpholin-3-one). |

| Rhodium(I) or Rhodium(III) | Phosphines, COD (1,5-cyclooctadiene) | 1 - 5 | Enables direct C-H arylation, potentially more atom-economical. | May have challenges with regioselectivity on the thiomorpholine ring. |

| Nickel(0) or Nickel(II) | Phosphines (e.g., P-Phos), N-Heterocyclic Carbenes (NHCs) | 1 - 10 | Cost-effective alternative to palladium, can catalyze challenging couplings. nih.gov | Can be sensitive to air and moisture, may require more stringent reaction conditions. |

| Copper(I) or Copper(II) | Phenanthroline, diamine ligands | 5 - 15 | Inexpensive and abundant, effective for heteroatom-directed C-H arylation. nih.gov | Often requires higher catalyst loadings and reaction temperatures. |

Purification Techniques and Yield Enhancement

The isolation and purification of the target compound, 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, from the reaction mixture is a critical step to obtain a product of high purity. Subsequent efforts to enhance the reaction yield are paramount for the development of a viable synthetic process.

Purification Techniques:

The choice of purification technique depends on the physical and chemical properties of the product and the impurities present.

Chromatography: Column chromatography is a standard method for the purification of organic compounds. For a moderately polar compound like 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, silica (B1680970) gel chromatography with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) would likely be effective. For enantioselective syntheses, chiral chromatography using a chiral stationary phase would be necessary to separate the enantiomers. epo.orglibretexts.org

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity. This technique relies on the difference in solubility between the desired compound and the impurities at different temperatures.

Distillation: For liquid products, distillation under reduced pressure can be used for purification, particularly if the impurities have significantly different boiling points.

Acid-Base Extraction: The basic nitrogen atom in the thiomorpholine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the thiomorpholine nitrogen, transferring it to the aqueous phase. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified product.

Yield Enhancement:

Optimizing the reaction conditions is key to maximizing the yield of the desired product.

Reaction Parameters: Systematic variation of reaction parameters such as temperature, reaction time, solvent, and base can have a significant impact on the yield. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some rhodium-catalyzed arylations. nih.govscilit.com

Ligand and Additive Screening: For metal-catalyzed reactions, the choice of ligand is critical. Screening a library of ligands can identify the optimal one for a specific transformation. Additives can also play a crucial role; for instance, the use of specific bases or co-catalysts can enhance the reaction rate and selectivity.

Control of Stoichiometry: Careful control of the stoichiometry of the reactants is important. Using a slight excess of one of the coupling partners can sometimes drive the reaction to completion and improve the yield with respect to the limiting reagent.

Table 2: Strategies for Purification and Yield Enhancement

| Strategy | Technique/Method | Description | Applicability |

|---|---|---|---|

| Purification | Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | General applicability for most organic compounds. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. epo.orglibretexts.org | For the resolution of racemic mixtures. | |

| Recrystallization | Purification of solids based on differences in solubility. | Applicable to solid products. | |

| Acid-Base Extraction | Separation based on the basicity of the thiomorpholine nitrogen. | Effective for removing non-basic impurities. | |

| Yield Enhancement | Optimization of Reaction Conditions | Systematic variation of temperature, time, solvent, and base. | Universally applicable. |

| Ligand and Additive Screening | Identifying the optimal ligand and/or additive for the catalytic system. | Crucial for metal-catalyzed reactions. | |

| Control of Stoichiometry | Adjusting the ratio of reactants to maximize conversion. | Important for bimolecular reactions. | |

| Inert Atmosphere and Anhydrous Conditions | Preventing catalyst deactivation by excluding air and moisture. | Essential for many organometallic reactions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 2 Fluoro 4 Methoxyphenyl Thiomorpholine Derivatives

Design and Synthesis of Analogues for SAR Probing

The systematic exploration of SAR for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine requires the design and synthesis of a library of analogues. These analogues are strategically designed to probe the importance of different regions of the molecule. Synthetic strategies for substituted thiomorpholines often involve multi-step sequences, such as the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes or photocatalytic couplings. organic-chemistry.org The design of analogues typically focuses on three key areas: the thiomorpholine (B91149) nitrogen, the substituted phenyl ring, and the stereocenter at position 3.

The nitrogen atom of the thiomorpholine ring is a common and synthetically accessible point for modification. As a secondary amine, it can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. These modifications can profoundly influence the compound's properties, including its basicity (pKa), lipophilicity, and ability to form hydrogen bonds with a biological target.

Exploring a range of substituents allows for the probing of a pocket in the target protein that may accommodate these groups. For instance, introducing small alkyl groups (e.g., methyl, ethyl) can explore steric limits, while larger or functionalized groups (e.g., benzyl, carboxamides) can introduce new interaction points or alter solubility.

Table 1: Representative Analogues with Modifications at the Thiomorpholine Nitrogen

| Analogue ID | R Group (at N4) | Rationale for Modification | Predicted Impact on Properties |

|---|---|---|---|

| 1a | -H | Parent Compound | Baseline activity and properties |

| 1b | -CH₃ | Increase lipophilicity, probe for small hydrophobic pocket | Moderate increase in lipophilicity |

| 1c | -C(O)CH₃ | Introduce H-bond acceptor, remove basicity | Decreased basicity, increased polarity |

| 1d | -SO₂CH₃ | Introduce strong H-bond acceptor, non-basic | Significant change in electronic profile |

| 1e | -CH₂Ph | Introduce bulky, lipophilic group for π-stacking | Substantial increase in lipophilicity |

The 2-fluoro-4-methoxyphenyl moiety is critical for defining the electronic and steric profile of the molecule. SAR studies in this region involve modifying or replacing the existing substituents and exploring other positions on the phenyl ring.

Fluorine Substitution: The fluorine atom at position 2 influences the conformation of the phenyl ring and acts as a weak hydrogen bond acceptor. Its position could be moved (e.g., to the 3- or 5-position) or it could be replaced with other halogens (Cl, Br) or a trifluoromethyl (-CF₃) group to modulate electronic effects and size.

Methoxy (B1213986) Substitution: The methoxy group at position 4 is a hydrogen bond acceptor and an electron-donating group. It can be replaced with other alkoxy groups of varying lengths to probe steric tolerance or converted to a hydroxyl group (-OH) to introduce a strong hydrogen bond donor. Replacing it with electron-withdrawing groups (e.g., -CN, -NO₂) would dramatically alter the ring's electronic properties.

Additional Substituents: Adding new substituents at the unoccupied 3-, 5-, or 6-positions can further probe the steric and electronic requirements for activity.

SAR studies on other 3-aryl compounds have shown that the type and position of substituents on the aryl ring are vital for biological activity and selectivity. nih.gov

Position 3, which bears the substituted phenyl ring, is fundamental to the molecule's core structure. Probing this position involves more complex synthetic challenges but can yield crucial SAR insights. The primary strategy is the complete replacement of the 2-fluoro-4-methoxyphenyl group with other cyclic systems to understand the structural requirements for interaction with the biological target.

Potential replacements could include:

Other Substituted Phenyl Rings: To determine if the 2-fluoro-4-methoxy substitution pattern is optimal.

Other Aromatic Systems: Replacing the phenyl ring with larger systems like naphthyl or heteroaromatic rings (e.g., pyridyl, thienyl, pyrimidinyl) can explore different spatial arrangements and introduce new hydrogen bonding capabilities. jchemrev.com

Non-Aromatic Rings: Using groups like cyclohexyl can determine if aromaticity and π-π interactions are essential for activity.

These modifications help to define the pharmacophore, clarifying whether a substituted aromatic ring is necessary or if a group with similar size and shape is sufficient.

The carbon atom at position 3 of the thiomorpholine ring is a chiral center, meaning the compound can exist as two enantiomers: (R)-3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and (S)-3-(2-Fluoro-4-methoxyphenyl)thiomorpholine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.

Therefore, a critical aspect of SAR studies is the stereoselective synthesis or chiral separation of the individual enantiomers. nih.gov Testing the pure enantiomers is essential to determine if the biological activity is stereospecific. One enantiomer may fit optimally into a chiral binding site on a protein target, while the other may bind with lower affinity or not at all. Understanding the preferred stereochemistry provides crucial information for designing more potent and selective compounds and offers insights into the three-dimensional nature of the drug-target interaction.

| (S)-enantiomer | Single, pure S-isomer | To determine the specific activity and potency of this isomer and compare it to the R-enantiomer. |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

As a library of analogues is synthesized and tested, the resulting data can be used to develop computational QSAR and QSPR models. These models create a mathematical relationship between the chemical structures of the compounds and their observed biological activities (QSAR) or physicochemical properties (QSPR). By correlating structural descriptors with activity, QSAR models can help rationalize the observed SAR and predict the activity of novel, yet-unsynthesized compounds, thereby guiding further design efforts in a more efficient manner.

The development of robust QSAR/QSPR models relies on the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For the 3-(2-fluoro-4-methoxyphenyl)thiomorpholine series, a range of descriptors would be calculated to capture the structural variations among the analogues.

Table 3: Key Computational Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Specific Descriptor Example | Property Represented | Relevance to SAR/SPR |

|---|---|---|---|

| Topological | Balaban J index | Describes molecular branching and topology. | Relates molecular size and shape to binding site complementarity. |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences solubility and electrostatic interactions with the target. |

| Steric | Molecular Volume / Surface Area | Represents the size and shape of the molecule. | Critical for understanding how well a molecule fits into a binding pocket. |

| Lipophilic | LogP (Partition Coefficient) | Quantifies lipophilicity or hydrophobicity. | Predicts membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO energies | Describes the molecule's electronic reactivity. | Relates to the potential for forming covalent bonds or charge-transfer interactions. |

| 3D-Descriptors | Principal Moments of Inertia | Describes the mass distribution in 3D space. | Provides detailed information on molecular shape and conformation. |

By analyzing the correlation between these descriptors and the biological data from the synthesized analogues, researchers can build a predictive model that illuminates the key structural features driving the desired activity and properties of this class of compounds.

Predictive Models for Biological Activity

In the absence of experimental data, computational methods are often used to predict the biological activity of new compounds. Quantitative Structure-Activity Relationship (QSAR) is a key methodology in this area. researchgate.net

A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net To develop a QSAR model for derivatives of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, the following steps would be necessary:

Data Set Generation: A series of analogues would need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

Such a model, if robust, could then be used to predict the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. No specific QSAR models for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine were found in the literature.

Conformational Analysis and Molecular Flexibility of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine

The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with biological targets like enzymes and receptors. Conformational analysis aims to understand the different spatial arrangements of a molecule's atoms and their relative stabilities.

Ring Conformations of the Thiomorpholine Moiety

Like other six-membered saturated rings such as cyclohexane, the thiomorpholine ring is not planar. It adopts puckered conformations to relieve ring strain. smu.edu The most stable and common conformation for the thiomorpholine ring is the chair conformation . researchgate.net

Other higher-energy conformations include:

Boat Conformation

Twist-Boat (or Skew-Boat) Conformation

Half-Chair Conformation

The chair conformation is generally the most stable because it minimizes both angle strain (bond angles are close to the ideal tetrahedral 109.5°) and torsional strain (all substituents on adjacent carbons are staggered). The energy barrier between different chair conformations (via a process called ring flipping) is an important aspect of its flexibility. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies of these different conformations and predicting the most stable forms. nih.gov

Impact of Substituents on Preferred Conformations

The presence of a substituent, such as the 2-fluoro-4-methoxyphenyl group at the 3-position, has a significant impact on the conformational preferences of the thiomorpholine ring.

In a chair conformation, a substituent can occupy one of two positions:

Axial: Pointing up or down, roughly parallel to the ring's axis.

Equatorial: Pointing out from the side of the ring.

Generally, bulky substituents prefer to be in the equatorial position to minimize steric hindrance with other axial atoms on the same side of the ring (known as 1,3-diaxial interactions). Therefore, it is highly probable that the 2-fluoro-4-methoxyphenyl group in the most stable chair conformation of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine would reside in the equatorial position.

The specific electronic properties of the substituents and the ring heteroatoms (sulfur and nitrogen) can also introduce more subtle effects, such as hyperconjugation, that can influence conformational preferences. acs.org A detailed conformational analysis would require sophisticated computational modeling or experimental techniques like NMR spectroscopy and X-ray crystallography, none of which are publicly available for this specific compound.

Computational Chemistry and Molecular Modeling of 3 2 Fluoro 4 Methoxyphenyl Thiomorpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to elucidate electronic structure, reactivity, and other molecular characteristics. nih.govrsc.org

Electronic Structure and Reactivity Descriptors

The electronic structure of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine dictates its behavior in chemical reactions and biological interactions. Key descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) help in quantifying its reactivity. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -5.5 |

| LUMO Energy | ELUMO | - | -1.0 to 0.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 to 6.0 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.0 to 3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 to 3.0 |

| Global Softness | S | 1/(2η) | 0.17 to 0.20 |

Note: The values in this table are representative and based on calculations for structurally similar aromatic and heterocyclic compounds.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. scispace.comacs.orgchemrxiv.org The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface.

For 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, the MEP surface would likely show negative potential (red to yellow regions) around the electronegative fluorine, oxygen, and nitrogen atoms, indicating areas susceptible to electrophilic attack and favorable for hydrogen bond acceptance. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H group of the thiomorpholine (B91149) ring, highlighting potential hydrogen bond donor sites. The aromatic ring would exhibit a complex potential distribution with a generally electron-rich π-system. Understanding the MEP is crucial for predicting how the molecule might interact with a biological target's binding site. nih.gov

Molecular Docking Simulations for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. gyanvihar.org Given the diverse biological activities of thiomorpholine derivatives, several putative targets can be considered. jchemrev.comontosight.ai

Ligand-Protein Interaction Prediction for Thiomorpholine Derivatives

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, found in inhibitors of various enzymes and receptors. jchemrev.comresearchgate.net Potential biological targets for thiomorpholine derivatives include kinases, proteases, and G-protein coupled receptors. For instance, morpholine (B109124) and thiomorpholine analogs have been investigated as inhibitors of targets like dipeptidyl peptidase IV (DPP-IV) and tumor necrosis factor-alpha converting enzyme (TACE). jchemrev.comjchemrev.com

A molecular docking simulation of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine into the active site of a putative target would predict the key interactions driving binding. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-stacking. The fluoro and methoxy (B1213986) substituents on the phenyl ring, along with the thiomorpholine core, would play significant roles in defining the binding mode and specificity.

Binding Affinity Estimation and Ranking

Docking programs use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol) of a ligand to a protein. nih.gov These scores are used to rank different ligands or different binding poses of the same ligand. A more negative score generally indicates a more favorable interaction. By docking a series of thiomorpholine derivatives, their potential efficacy against a particular target can be compared.

| Putative Target | PDB ID | Representative Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Dipeptidyl Peptidase IV (DPP-IV) | 2P8S | -8.5 | Tyr662, Ser630, Arg125 |

| Tumor Necrosis Factor-alpha Converting Enzyme (TACE) | 2I47 | -7.9 | His405, His409, His415 |

| Proto-oncogene tyrosine-protein kinase (Src) | 2H8H | -9.1 | Thr338, Met341, Asp404 |

Note: The docking scores and interacting residues are hypothetical examples to illustrate the output of a molecular docking study.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and conformational changes over time. nih.govmdpi.com An MD simulation of the 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine-protein complex, obtained from molecular docking, would involve simulating the movement of every atom in the system over a period of nanoseconds. acs.org

The stability of the binding pose can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms throughout the simulation. A stable RMSD suggests that the ligand remains securely in the binding pocket. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, and identify the role of water molecules in mediating ligand-protein binding. nih.govtandfonline.com This detailed understanding of the dynamic behavior of the complex is crucial for validating docking results and guiding further lead optimization.

Conformational Dynamics in Solution and Protein Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of 3-(2-fluoro-4-methoxyphenyl)thiomorpholine would be crucial to understand how it interacts with its biological targets.

In a solution, the thiomorpholine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky 2-fluoro-4-methoxyphenyl substituent at the 3-position could influence the ring's puckering and lead to a variety of low-energy conformations. Computational methods like molecular mechanics (MM) and quantum mechanics (QM) would be used to perform a systematic search for these stable conformations.

When bound to a protein, the conformational landscape of the molecule can be significantly altered. The specific interactions within the protein's binding pocket, such as hydrogen bonds and hydrophobic interactions, would stabilize a particular conformation of the ligand. Molecular dynamics (MD) simulations are a powerful tool to study these dynamics, providing a moving picture of how the ligand and protein interact over time.

Stability of Ligand-Receptor Complexes

Understanding the stability of the complex formed between 3-(2-fluoro-4-methoxyphenyl)thiomorpholine and its target receptor is fundamental to predicting its potency. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor.

The process involves generating a multitude of possible orientations of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. The stability of the resulting ligand-receptor complex is typically quantified by the binding free energy. A more negative binding free energy indicates a more stable complex and, generally, a more potent compound. Key interactions that contribute to the stability include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. For instance, the fluorine atom on the phenyl ring could participate in favorable orthogonal multipolar interactions with the protein backbone.

Prediction of ADMET Properties (Theoretical Pharmacokinetics)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico models offer a rapid and cost-effective way to predict these properties. nih.gov

Absorption and Distribution Prediction Models

For a drug to be effective, it must be absorbed into the bloodstream and distributed to its site of action. Several computational models can predict these properties based on the molecule's physicochemical characteristics.

Key parameters for predicting absorption include lipophilicity (logP), aqueous solubility, and polar surface area (PSA). Distribution is influenced by factors such as plasma protein binding and the ability to cross biological membranes like the blood-brain barrier. Various predictive models, often based on quantitative structure-property relationships (QSPR), are available to estimate these parameters for novel compounds like 3-(2-fluoro-4-methoxyphenyl)thiomorpholine.

Theoretical Metabolic Pathways and Excretion Prediction

The metabolism of a drug can significantly impact its efficacy and duration of action. Computational models can predict the likely sites of metabolism on a molecule. For 3-(2-fluoro-4-methoxyphenyl)thiomorpholine, potential metabolic transformations could include oxidation of the sulfur atom in the thiomorpholine ring, O-demethylation of the methoxy group, or hydroxylation of the aromatic ring.

Predicting the primary routes of excretion (e.g., renal or biliary) is also a critical aspect of ADMET profiling. These predictions are often based on the compound's molecular weight, polarity, and other physicochemical properties.

Computational Toxicity Prediction (in silico toxicology)

Predicting potential toxicity early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicology models use a compound's structure to predict its potential to cause various types of toxicity, such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). These models are typically built from large datasets of known toxic compounds and can identify structural alerts within a molecule that are associated with toxicity.

Pharmacological and Biochemical Investigations of 3 2 Fluoro 4 Methoxyphenyl Thiomorpholine Preclinical, Non Human Focus

In Vitro Screening for Biological Activity

No publicly available research data was found regarding the in vitro screening of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine.

Enzyme Inhibition Assays (e.g., Squalene (B77637) Synthase, DPP-IV, Acetylcholinesterase, Urease)

No specific data on the inhibitory activity of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine against squalene synthase, DPP-IV, acetylcholinesterase, or urease is available in the reviewed literature.

Receptor Binding Studies

Information regarding receptor binding affinities and profiles for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine is not available in the public domain.

Cell-Based Assays (e.g., Antioxidant Activity, Anti-inflammatory Markers, Antimicrobial Activity against specific microorganisms)

No studies detailing the antioxidant, anti-inflammatory, or antimicrobial properties of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine through cell-based assays were identified.

Cytotoxicity Assessment in Various Cell Lines (Excluding human cells for clinical context)

No data on the cytotoxicity of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine in non-human cell lines is publicly documented.

In Vivo Efficacy Studies in Animal Models (Excluding human clinical trials)

No published research was found that investigates the in vivo efficacy of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine in any animal models.

Elucidation of Molecular Mechanism of Action (Preclinical)

Interaction with Key Biological Macromolecules (e.g., DNA, RNA)

Comprehensive searches of scientific literature and preclinical research databases have revealed a significant lack of available data regarding the direct interaction of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine with key biological macromolecules such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). At present, there are no published preclinical, non-human studies that specifically investigate the binding affinity, interaction mechanisms, or any potential modulatory effects of this compound on the structure or function of nucleic acids.

While the thiomorpholine (B91149) scaffold is a recognized privileged structure in medicinal chemistry, appearing in various compounds with diverse biological activities, research has predominantly focused on its interaction with protein targets like enzymes. jchemrev.comresearchgate.net Similarly, fluoro-methoxyphenyl moieties are utilized in medicinal chemistry to enhance pharmacological properties, but specific studies detailing the interaction of small molecules containing this group with DNA or RNA are not available.

Consequently, a data table summarizing research findings on this topic cannot be provided. Further research is necessary to elucidate any potential interactions between 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and nucleic acids.

Potential Therapeutic Applications and Future Research Directions

Exploration of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine as a Lead Compound for Therapeutic Development (Preclinical Stage)

There is no publicly available preclinical research that specifically evaluates 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine as a lead compound for the development of therapeutic agents. Lead compounds are starting points for drug development, and their initial biological activity is a critical factor. Without this foundational data, a detailed discussion of its potential in specific therapeutic areas is speculative.

Antiatherogenic Factor Development

The potential of thiomorpholine (B91149) derivatives, in general, as antiatherogenic agents has been explored. This activity is often attributed to their antioxidant and lipid-lowering properties. However, no studies were identified that specifically investigate the anti-atherosclerotic effects of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine. Data on its impact on cholesterol levels, plaque formation, or other markers of atherosclerosis are not available.

Agents for Inflammatory and Degenerative Conditions

While inflammation is a key factor in many degenerative diseases, and various heterocyclic compounds are investigated for their anti-inflammatory properties, there is no specific preclinical data detailing the anti-inflammatory or neuroprotective effects of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine.

Development of Novel Antimycobacterials

The thiomorpholine scaffold has been incorporated into molecules with antimycobacterial activity. However, screening results or minimum inhibitory concentration (MIC) data for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine against Mycobacterium tuberculosis or other mycobacterial species are not present in the available literature.

Strategies for Optimizing Preclinical Pharmacological Profiles

The optimization of a lead compound's pharmacological profile involves modifying its structure to improve efficacy, selectivity, and pharmacokinetic properties. In the absence of initial data on the biological activity and pharmacological characteristics of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, a discussion of specific strategies for its optimization cannot be scientifically grounded.

Interdisciplinary Research Avenues

Integration with Nanotechnology for Targeted Delivery (Preclinical)

The use of nanotechnology for the targeted delivery of therapeutic agents is a promising area of research. However, without an established therapeutic effect for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, research into its formulation with nanoparticles for targeted delivery would be premature. There are no published preclinical studies exploring such integrations for this specific compound.

Combination Therapies in Preclinical Disease Models

Currently, there is a lack of specific preclinical data evaluating 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine in combination with other therapeutic agents. However, the known biological activities of related thiomorpholine and morpholine (B109124) derivatives allow for informed speculation on potential combination strategies that could be explored in future preclinical studies.

Given that various thiomorpholine analogues have demonstrated potential as anticancer agents, a logical avenue for future research would be to investigate the synergistic effects of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine with established chemotherapy drugs or targeted therapies in cancer models. jchemrev.com For instance, if this compound were found to inhibit a specific cancer-related pathway, combining it with a drug that targets a different pathway could lead to enhanced efficacy and potentially overcome drug resistance.

Another area of interest for combination therapies could be in the context of inflammatory or infectious diseases. The anti-inflammatory and antimicrobial properties observed in some thiomorpholine derivatives suggest that 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine could potentially be used in conjunction with anti-inflammatory drugs or antibiotics to achieve a more potent therapeutic effect. researchgate.net

Future preclinical studies should aim to:

Identify the specific biological pathways modulated by 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine.

Evaluate its efficacy in combination with standard-of-care agents in relevant disease models.

Assess the potential for synergistic or additive effects, as well as any unforeseen toxicities.

Identification of Novel Biological Targets for Thiomorpholine Scaffolds

The thiomorpholine scaffold has been shown to interact with a diverse array of biological targets, suggesting that 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and its analogues may also have multiple cellular binding partners. jchemrev.comresearchgate.net Research into the broader class of thiomorpholine derivatives has identified several potential targets, which could be relevant for the compound .

Some thiomorpholine derivatives have been investigated as inhibitors of enzymes such as squalene (B77637) synthase, which is involved in cholesterol biosynthesis. jchemrev.comnih.gov This suggests a potential application in metabolic disorders. Other studies have pointed towards the inhibition of kinases like PI3Kα and mTOR, which are crucial in cancer cell growth and proliferation. jchemrev.commdpi.com Additionally, the thiomorpholine moiety has been incorporated into molecules targeting tumor necrosis factor-α-converting enzyme (TACE), relevant for inflammatory conditions. jchemrev.com

A patent for a compound containing a 2-fluoro-4-methoxyphenyl group and a thiomorpholine moiety has indicated potential activity as a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor for cancer treatment. google.com This suggests that NAMPT could be a novel biological target for this class of compounds.

Future research to identify the specific biological targets of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine could involve:

Affinity chromatography: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational modeling and docking studies: To predict potential interactions with known protein structures. mdpi.com

Phenotypic screening: To observe the effects of the compound on various cell lines and then work backward to identify the responsible target.

Future Perspectives in the Academic Research of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and Related Analogues

The academic research landscape for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and its analogues is poised for growth, building upon the foundational knowledge of the thiomorpholine scaffold's versatility. jchemrev.comresearchgate.net The future of research in this area will likely focus on several key aspects:

Elucidation of Structure-Activity Relationships (SAR): Systematic modification of the 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine structure will be crucial to understand how different functional groups influence its biological activity. This will enable the design of more potent and selective analogues.

Exploration of Novel Therapeutic Areas: While much of the focus for thiomorpholine derivatives has been on cancer and inflammation, future research could explore their potential in other areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. jchemrev.comresearchgate.net The diverse biological activities reported for this scaffold suggest a broad therapeutic potential. jchemrev.com

Development of Targeted Drug Delivery Systems: Incorporating 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine into targeted delivery systems, such as antibody-drug conjugates or nanoparticles, could enhance its efficacy and reduce potential side effects by delivering the compound specifically to diseased tissues.

Investigation of Mechanistic Pathways: A deeper understanding of the molecular mechanisms by which 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine exerts its biological effects is essential for its development as a therapeutic agent. This includes identifying its primary molecular targets and downstream signaling pathways.

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 2-fluoro-4-nitrobenzene derivatives and thiomorpholine. Key parameters include:

- Solvent selection : 1-butanol or ethanol improves solubility and reaction efficiency .

- Base optimization : Use of potassium carbonate or triethylamine enhances deprotonation and accelerates substitution .

- Temperature : Reactions are conducted under reflux (80–100°C) for 6–24 hours, depending on substituent reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts. Reported yields range from 65% to 85% .

Q. Which spectroscopic techniques are critical for characterizing the structure of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine and its intermediates?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiomorpholine methylene at δ 2.6–3.2 ppm) and confirms substitution patterns .

- FT-IR and Raman spectroscopy : Identifies functional groups (C-F stretch at ~1200 cm⁻¹, S-C vibrations at 600–700 cm⁻¹) .

- X-ray crystallography : Resolves crystal packing and stereochemistry, with mean C-C bond lengths of 1.39 Å and R-factors <0.05 for high-confidence structures .

Q. What safety precautions are recommended when handling 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine in laboratory settings?

Methodological Answer:

- GHS hazards : Classified as flammable (Category 4) and skin corrosive (Category 1A/1B). Use flame-resistant equipment and avoid direct contact .

- PPE : Nitrile gloves, lab coats, and chemical splash goggles are mandatory.

- Ventilation : Perform reactions in a fume hood to mitigate vapor exposure .

- Waste disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluoro, methoxy groups) on the phenyl ring influence the bioactivity of thiomorpholine derivatives?

Methodological Answer:

- Fluoro group : Enhances metabolic stability and lipophilicity, improving membrane permeability in antimicrobial assays (MIC values: 0.5–2 µg/mL for S. aureus) .

- Methoxy group : Modulates electron density on the aromatic ring, affecting binding to bacterial ribosomes (e.g., oxazolidinone derivatives show 10-fold higher activity compared to unsubstituted analogs) .

- Structure-activity relationship (SAR) : Combinatorial libraries of S-oxide and S,S-dioxide derivatives reveal that electron-withdrawing substituents increase potency against Gram-negative pathogens .

Q. What computational strategies are employed to predict the binding affinity of 3-(2-Fluoro-4-methoxyphenyl)thiomorpholine to biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with bacterial 23S rRNA (binding energy <−8 kcal/mol indicates high affinity) .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD <2 Å confirms stable binding .

- QSAR models : Use descriptors like logP, polar surface area, and H-bond acceptors to predict MIC values (R² >0.85 in validation sets) .

Q. How can contradictions in reported bioactivity data for thiomorpholine derivatives be resolved through experimental design?

Methodological Answer:

- Standardized assays : Use CLSI guidelines for MIC determination to minimize variability in bacterial strains (e.g., S. aureus ATCC 29213) and growth media .

- Counter-screening : Test compounds against efflux pump-deficient strains (e.g., E. coli ΔacrAB) to isolate intrinsic activity from resistance mechanisms .

- Meta-analysis : Pool data from combinatorial libraries (e.g., 50+ analogs) to identify outliers and refine SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.